molecular formula C6H3BrIN3 B1142670 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-18-9

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1142670
CAS No.: 1357946-18-9
M. Wt: 323.919
InChI Key: RAGDXYJRZOFKCT-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a pyrazolo[3,4-c]pyridine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the iodination and bromination of a pyrazolo[3,4-c]pyridine precursor. One common method involves the use of N-iodosuccinimide (NIS) for iodination and a brominating agent such as bromine or N-bromosuccinimide (NBS) for bromination . The reaction conditions often include the use of an organic solvent like dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can interfere with signaling pathways that promote cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Uniqueness

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

7-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGDXYJRZOFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260154
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-18-9
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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